4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride
Description
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is a brominated phenolic compound featuring a secondary amine (butan-2-yl) group at the ortho position of the phenol ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
4-bromo-2-[(butan-2-ylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14;/h4-6,8,13-14H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDXRAXCDNYLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride typically involves the bromination of 2-{[(butan-2-yl)amino]methyl}phenol. The reaction conditions often include the use of bromine or a bromine source in an organic solvent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Table: Key Comparative Features
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Structural/Functional Differences |
|---|---|---|---|---|
| Target Compound | Bromo, butan-2-yl aminomethyl phenol | ~286.6 (calculated) | Research, drug discovery | Flexible secondary amine, phenol group |
| 4-Bromo-2-(dimethylamino)benzoic acid HCl | Bromo, dimethylamino, benzoic acid | ~294.6 | Organic synthesis | Carboxylic acid enhances hydrophilicity |
| Bromhexine HCl | Dibromo, bicyclic amine | 412.6 | Mucolytic agent | Rigid amine structure, dibromo substitution |
| 2C-B HCl | Bromo, dimethoxy phenethylamine | 336.1 | Psychoactive drug | Phenethylamine backbone, methoxy groups |
| 4-Bromo-2-(trifluoromethyl)aniline HCl | Bromo, trifluoromethyl, aniline | ~274.5 | Agrochemical intermediates | Electron-withdrawing CF₃ group |
Biological Activity
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is a synthetic compound notable for its diverse biological activities, particularly in enzyme inhibition and receptor interaction. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.
Chemical Structure and Properties
The compound has the molecular formula and features a phenolic structure with a butan-2-ylamino substituent. The presence of bromine enhances its reactivity, making it suitable for various chemical reactions, including substitution and coupling reactions.
The biological activity of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the butan-2-ylamino group may facilitate binding to target proteins. This dual interaction potentially modulates the activity of various metabolic pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been used in studies to explore its effects on specific metabolic pathways, suggesting potential applications in pharmacology.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death .
Case Studies
- Antibacterial Activity : In a study examining various substituted phenolic compounds, 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride demonstrated effective inhibition against multiple bacterial strains, with zones of inhibition comparable to standard antibiotics .
- Enzyme Interaction : A study focused on the interactions between this compound and specific enzymes revealed that it could effectively inhibit enzyme activity, which may have implications for drug development targeting metabolic diseases.
Research Findings
Recent studies have highlighted the importance of the bromine substituent in enhancing the biological activity of phenolic compounds. The presence of electron-donating or electron-withdrawing groups significantly influences antimicrobial efficacy and enzyme inhibition potential .
Comparative Analysis
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride | Exhibits enzyme inhibition; antimicrobial properties | |
| 4-Bromo-2-{[(ethylamino)methyl]}phenol | Similar structure; different biological activity profile | |
| 4-Bromo-2-{[(propylamino)methyl]}phenol | Enhanced solubility; potential for drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
